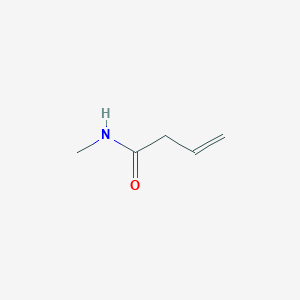

N-methylbut-3-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

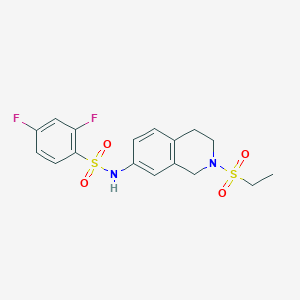

N-methylbut-3-enamide is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 . It is also known by its CAS number 73083-41-7 .

Synthesis Analysis

The synthesis of enamides like N-methylbut-3-enamide can be achieved through a one-step N-dehydrogenation of amides . This process employs the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope .Molecular Structure Analysis

The molecular structure of N-methylbut-3-enamide consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The canonical SMILES representation of the molecule is CNC(=O)CC=C .Chemical Reactions Analysis

Enamides like N-methylbut-3-enamide are versatile reactants used in various settings such as transition-metal catalysis, photochemistry, or asymmetric catalysis . They are formed through the direct N-dehydrogenation of the corresponding amides . The dehydrogenation usually occurs on the acyl side, benefitting from enolate chemistry .Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Structural Analysis

N-methylbut-3-enamide (enamide) plays a significant role in chemical synthesis. For example, it is involved in sigmatropic rearrangements, a type of chemical reaction important in synthetic chemistry. The study by Andrews et al. (2002) highlights the use of N-methylbut-3-enamide derivatives in the synthesis of chiral sodium 1-azaallyl complexes, showcasing their structural analysis through X-ray diffraction and NMR spectroscopy (Andrews et al., 2002).

2. Organic Reactions and Catalysis

Enamides are versatile intermediates in various organic reactions. Guerrero et al. (2003) demonstrate the use of enamides in oxidative radical cyclizations, a reaction crucial for constructing complex organic structures (Guerrero et al., 2003). Additionally, Trost et al. (2017) report on the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, a key step in the synthesis of various bioactive compounds (Trost et al., 2017).

3. Synthesis of Biologically Active Substances

Enamides are utilized in the synthesis of natural products and biologically active substances. Tian et al. (2015) discuss the synthesis and evaluation of fungicidal activities of 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which are exocyclic enamides, showing significant in vitro fungicidal activity (Tian et al., 2015).

4. Application in Material Science

The role of enamides extends to material science as well, particularly in the synthesis of dyes and pigments. Müller and Seefelder (1969) demonstrate the use of N-substituted methylenephthalimidines, behaving like enamides, in the synthesis of various dyes (Müller & Seefelder, 1969).

5. Role in Medicinal Chemistry

Enamides are crucial in medicinal chemistry for the synthesis of pharmaceutical compounds. Carbery (2008) highlights the importance of enamides as valuable organic substrates in organic and biomolecular chemistry, particularly for introducing nitrogen-based functionality into organic systems (Carbery, 2008).

Mecanismo De Acción

The mechanism of action of N-methylbut-3-enamide involves the electrophilic activation of amides . The combination of LiHMDS and triflic anhydride serves as both the electrophilic activator and the oxidant .

Relevant papers on N-methylbut-3-enamide and related topics have been analyzed to provide this information .

Propiedades

IUPAC Name |

N-methylbut-3-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-4-5(7)6-2/h3H,1,4H2,2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSCEVQEEBMAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)

![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)